molecular formula C17H20N8 B12237909 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12237909
M. Wt: 336.4 g/mol
InChI Key: MXYRHHLBAZRGAD-UHFFFAOYSA-N
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Description

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with pyrazolyl and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the pyridazine ring, followed by the introduction of the pyrazolyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

Compared to similar compounds, 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

4,6-dimethyl-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H20N8/c1-13-12-14(2)20-17(19-13)24-10-8-23(9-11-24)15-4-5-16(22-21-15)25-7-3-6-18-25/h3-7,12H,8-11H2,1-2H3

InChI Key

MXYRHHLBAZRGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C

Origin of Product

United States

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